molecular formula C24H17BrO4 B3552700 2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B3552700
M. Wt: 449.3 g/mol
InChI Key: PLXXREVEQJNVMN-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique structural features and versatility in various chemical reactions. This compound is characterized by the presence of an indene-1,3(2H)-dione core linked with a 4-bromobenzyl group through an ether linkage and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of indene-1,3-dione with 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde. The reaction is commonly catalyzed by a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis protocols, optimizing the reaction conditions to ensure higher yield and purity. Techniques like crystallization and chromatography are employed for purification.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or quinones.

  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols or alkanes.

  • Substitution: Halogenation, nitration, and sulfonation reactions are common, especially at the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed:

  • Oxidized derivatives like quinones

  • Reduced products like alcohols and alkanes

  • Substituted aromatic compounds depending on the reagent used

Scientific Research Applications

This compound has extensive applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

  • Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: Used in the synthesis of dyes, polymers, and advanced materials.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, often inhibiting or modulating their activity. For instance, in biological systems, it may bind to active sites or allosteric sites of enzymes, thereby altering their function.

Molecular Targets and Pathways: Targets could include kinases, proteases, and other critical enzymes involved in cellular pathways. The exact pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

  • 2-{4-[(4-Methylbenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

These subtle structural variations result in different chemical properties and biological activities, making each compound suitable for distinct applications.

Conclusion

2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione stands out due to its intricate structure and diverse applications. Its synthesis, chemical reactivity, and potential in various scientific fields underline its importance. By understanding its unique properties and mechanisms of action, researchers can further explore its utility in innovative applications.

Properties

IUPAC Name

2-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO4/c1-28-22-13-16(8-11-21(22)29-14-15-6-9-17(25)10-7-15)12-20-23(26)18-4-2-3-5-19(18)24(20)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXXREVEQJNVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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